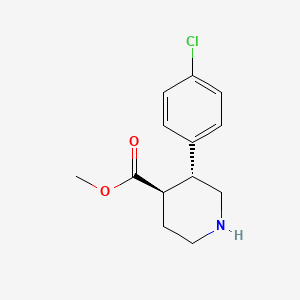

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC13660578

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClNO2 |

|---|---|

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-7-15-8-12(11)9-2-4-10(14)5-3-9/h2-5,11-12,15H,6-8H2,1H3/t11-,12+/m1/s1 |

| Standard InChI Key | OOPPUCWPCPJORO-NEPJUHHUSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCNC[C@H]1C2=CC=C(C=C2)Cl |

| SMILES | COC(=O)C1CCNCC1C2=CC=C(C=C2)Cl |

| Canonical SMILES | COC(=O)C1CCNCC1C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate belongs to the piperidine class of organic compounds, which are central to numerous bioactive molecules. The compound’s IUPAC name reflects its stereochemistry: the (3R,4R) configuration indicates the spatial arrangement of the 4-chlorophenyl and carboxylate groups on the piperidine ring . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 253.72 g/mol | |

| CAS Registry Number | 2459946-47-3 | |

| Synonyms | CS-WAA0314, AKOS037651871 | |

| Exact Mass | 253.087 Da |

The compound’s SMILES notation () and InChIKey () further delineate its stereochemical specificity .

Stereochemical Significance

The (3R,4R) configuration is critical for its interactions with biological targets. Piperidine derivatives often exhibit stereoselective binding to receptors, as seen in opioid receptor antagonists like JDTic . The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include minimizing racemization during esterification and achieving high enantiomeric excess. Solvent polarity and temperature significantly impact reaction efficiency. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while low temperatures (-78°C) stabilize intermediates .

Structural and Physicochemical Properties

Crystallographic and Spectroscopic Data

X-ray crystallography of similar piperidine derivatives reveals a chair conformation for the six-membered ring, with axial orientation of bulky substituents . Spectroscopic characterization includes:

-

NMR: Distinct signals for the methyl ester () and aromatic protons ().

-

IR: Strong absorbance at (C=O stretch) and (C-Cl vibration) .

Physicochemical Profile

The compound’s lipophilicity () suggests moderate membrane permeability, while its topological polar surface area () indicates limited solubility in aqueous media . Additional properties include:

Applications in Pharmaceutical Research

Drug Discovery Intermediate

This compound serves as a versatile intermediate in synthesizing centrally acting agents. For example, piperidine cores are prevalent in antipsychotics (e.g., risperidone) and analgesics.

Structure-Activity Relationship (SAR) Studies

Modifications to the ester group (e.g., hydrolysis to carboxylic acid) or halogen substitution (e.g., replacing Cl with F) can modulate bioavailability and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume